molecular formula C21H21BrN2O3 B4934874 N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide

N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide

Cat. No. B4934874
M. Wt: 429.3 g/mol
InChI Key: KHXADKVGEUOXAJ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 is a synthetic compound that belongs to the class of vinyl benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is not fully understood. However, studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes that are involved in the inflammatory response. By inhibiting the activity of these enzymes, N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can reduce inflammation.
Biochemical and Physiological Effects
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. In addition, N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide in lab experiments is its specificity. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been shown to selectively inhibit the activity of COX-2 and 5-LOX, without affecting the activity of other enzymes. This specificity can be useful in studying the role of COX-2 and 5-LOX in various biological processes. However, one limitation of using N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide in lab experiments is its solubility. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide. One potential future direction is the development of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as a cancer therapy. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has anti-cancer properties and can inhibit the growth of cancer cells. Further research is needed to determine the effectiveness of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as a cancer therapy in humans. Another potential future direction is the development of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as an anti-inflammatory therapy. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can reduce inflammation in various animal models. Further research is needed to determine the effectiveness of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as an anti-inflammatory therapy in humans. Finally, future research could focus on improving the solubility of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide, which would make it easier to use in lab experiments.

Synthesis Methods

N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-bromoacetophenone, which is reacted with morpholine in the presence of potassium carbonate to form 4-bromo-N-morpholinylacetophenone. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(4-bromophenyl)-N-morpholinylacetamide. This compound is then reacted with 4-methylbenzoyl chloride in the presence of triethylamine to form N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide.

Scientific Research Applications

N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary applications of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is in the field of cancer research. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has also been studied for its potential anti-inflammatory properties. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can reduce inflammation in various animal models.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-15-2-6-17(7-3-15)20(25)23-19(14-16-4-8-18(22)9-5-16)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXADKVGEUOXAJ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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